molecular formula C6H8 B14742757 Cyclohexyne CAS No. 1589-69-1

Cyclohexyne

Cat. No.: B14742757
CAS No.: 1589-69-1
M. Wt: 80.13 g/mol
InChI Key: AAFFTDXPYADISO-UHFFFAOYSA-N
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Description

Cyclohexyne (C₆H₈) is a highly strained, six-membered cyclic alkyne first reported in 1957 . Its structure features a distorted triple bond due to the ring’s angle strain (132° internal angle), resulting in a strain energy of ~44 kcal/mol . The molecule adopts a C₂-symmetric "half-chair" conformation, resembling cyclohexene but with significant π-bond distortion . This strain drives its exceptional reactivity, enabling unique transformations in organic synthesis, such as formal C–C bond insertions, cycloadditions, and heterocycle formations .

This compound is typically generated via fluoride-induced desilylation/elimination of β-silylcyclohexenyl triflates , photochemical activation of triazoles , or decomposition of iodonium salts . Its transient nature necessitates in situ trapping, often with nucleophiles or dienes, to yield bicyclic or aliphatic-rich products . Recent advancements in precursor synthesis (e.g., silyl triflates) have improved its accessibility for drug discovery and natural product synthesis .

Properties

CAS No.

1589-69-1

Molecular Formula

C6H8

Molecular Weight

80.13 g/mol

IUPAC Name

cyclohexyne

InChI

InChI=1S/C6H8/c1-2-4-6-5-3-1/h1-4H2

InChI Key

AAFFTDXPYADISO-UHFFFAOYSA-N

Canonical SMILES

C1CCC#CC1

Origin of Product

United States

Preparation Methods

Cyclohexyne can be synthesized through several methods, primarily involving elimination reactions. One common synthetic route is the dehydrohalogenation of 1-halo-cyclohexanes, such as 1-chlorocyclohexane or 1-bromocyclohexane. This reaction typically requires a strong base, such as potassium tert-butoxide, to facilitate the elimination of hydrogen halide, resulting in the formation of this compound .

Another method involves the elimination of water from cyclohexanol or cyclohexyl tosylate through E1 or E2 elimination reactions. These reactions often require acidic or basic conditions and elevated temperatures to proceed efficiently .

Chemical Reactions Analysis

Cyclohexyne, being an alkyne, undergoes a variety of chemical reactions typical of this class of compounds. These include:

Mechanism of Action

The high reactivity of cyclohexyne can be attributed to the strain induced by the triple bond within the six-membered ring. This strain creates a high electron density at the acetylenic carbons, making them highly reactive towards electrophiles. In cycloaddition reactions, for example, the reaction is initiated by the formation of a pseudoradical center at one of the acetylenic carbons, which promotes the formation of new bonds with minimal energy input .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclohexyne’s reactivity and applications are best contextualized against other strained cyclic alkynes:

Table 1: Structural and Thermodynamic Comparison

Compound Ring Size Strain Energy (kcal/mol) Key Features Applications
This compound 6 ~44 C₂-symmetric half-chair; moderate strain; aliphatic product preference Heterocycle synthesis, C–C bond insertion, zirconium-mediated C–F activation
Cyclopentyne 5 ~74 Higher strain; ~10% diradical character; limited stability [2+2] cycloadditions, Diels–Alder reactions
Benzyne 6 ~35 Aromatic; resonance-stabilized; planar geometry Aryne chemistry, polycyclic arene synthesis
Cyclooctyne 8 ~18 Low strain; stable at RT; bioorthogonal reactivity Click chemistry (e.g., BCN derivatives)

Key Differences

Reactivity and Stability

  • This compound’s moderate strain (vs. cyclopentyne’s extreme strain) balances reactivity and synthetic utility. Cyclopentyne’s instability limits its applications, while this compound’s aliphatic products are valuable in drug discovery .
  • Cyclooctyne’s low strain enables stability for bioorthogonal reactions, but its reactivity is inferior to this compound in C–C bond-forming reactions .

Synthetic Utility this compound: Used in formal [2+2] cycloadditions with enolates (e.g., cyclopentanone) to form fused cyclobutenes, which undergo electrocyclic ring-opening . DFT studies confirm stepwise mechanisms with regioselectivity governed by distortion/interaction models . Cyclopentyne: Primarily forms [2+2] adducts due to extreme strain; computational studies are scarce compared to this compound . Benzyne: Favors aromatic systems (e.g., naphthalenes), contrasting with this compound’s aliphatic outcomes .

Cyclopentyne’s diradical character permits radical-based pathways, but these remain underexplored .

Table 2: Generation Methods

Compound Common Precursors Conditions Yield/Stability
This compound β-Silylcyclohexenyl triflates CsF, THF, RT Moderate yield; in situ trapping
Cyclopentyne Vinyl halides Mg bisamides, harsh conditions Low yield; limited scope
Benzyne o-Silyl aryl triflates Fluoride-induced elimination High yield; versatile

Research Findings and Mechanistic Insights

  • Regioselectivity : this compound’s 3-substituted derivatives exhibit predictable regioselectivity in nucleophilic attacks (e.g., imidazole adducts form exclusively at C1) due to electronic and steric effects .
  • Computational Studies : M06-2X/6-311++G(d,p) calculations reveal this compound’s nucleophilic additions are barrierless and exothermic (−36 to −48 kcal/mol), with ring-opening pathways favoring conrotatory electrocyclic mechanisms by <1 kcal/mol .
  • Contradictions : While cyclopentyne’s disrotatory ring-opening is thermodynamically favored, this compound’s conrotatory pathway dominates due to hyperconjugative stabilization .

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